molecular formula C48H48N8Zn B3425133 C48H48N8Zn CAS No. 39001-65-5

C48H48N8Zn

Cat. No.: B3425133
CAS No.: 39001-65-5
M. Wt: 802.3 g/mol
InChI Key: XWOSAEWCOSVNDP-UHFFFAOYSA-N
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Description

Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine (ZnPc(tBu)₄) is a metallophthalocyanine derivative where zinc(II) is centrally coordinated, and four peripheral tert-butyl groups are attached to the phthalocyanine (Pc) core. The tert-butyl substituents disrupt π-π stacking interactions, reducing aggregation and enhancing solubility in organic solvents like toluene . This structural modification also improves photophysical properties, such as a fluorescence quantum yield (ΦF) of 33% in toluene . ZnPc(tBu)₄ is widely used in photodynamic therapy (PDT), organic photovoltaics (OPVs), and photopolymerization due to its strong absorption in the visible/near-infrared (600–700 nm) and efficient singlet oxygen (¹O₂) generation .

Properties

CAS No.

39001-65-5

Molecular Formula

C48H48N8Zn

Molecular Weight

802.3 g/mol

IUPAC Name

zinc 6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C48H48N8.Zn/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2

InChI Key

XWOSAEWCOSVNDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine typically involves the cyclotetramerization of substituted phthalonitriles in the presence of a zinc salt. The reaction is usually carried out under high-temperature conditions, often in the presence of a solvent such as quinoline or dimethylformamide (DMF). The reaction can be catalyzed by a base such as sodium or potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Coordination Reactions with Axial Ligands

ZnTTBPc can coordinate with axial ligands via its central zinc atom. This reactivity enables structural modifications for tailored applications:

Example Reaction:

ZnTTBPc+LZnTTBPc-L(L = pyridine, imidazole, or other Lewis bases)\text{ZnTTBPc} + \text{L} \rightarrow \text{ZnTTBPc-L} \quad (\text{L = pyridine, imidazole, or other Lewis bases})

Ligand (L) Reaction Conditions Application Reference
PyridineReflux in DMF, 24 hoursEnhanced solubility for thin-film deposition
ImidazoleRoom temperature, 12 hoursCatalysis in organic synthesis

The tert-butyl groups improve solubility in organic solvents, facilitating ligand exchange under mild conditions.

Electrocatalytic Oxygen Reduction

ZnTTBPc demonstrates notable electrocatalytic activity in oxygen reduction reactions (ORR), critical for fuel cell technologies:

Mechanism:

O2+4H++4eZnTTBPc2H2O(acidic conditions)\text{O}_2 + 4\text{H}^+ + 4e^- \xrightarrow{\text{ZnTTBPc}} 2\text{H}_2\text{O} \quad (\text{acidic conditions})

Electrode Type Onset Potential (V vs RHE) Tafel Slope (mV/dec) Reference
Glassy carbon modified0.7862

This activity is attributed to the zinc center’s redox activity and the macrocycle’s conjugated π-system, which stabilizes intermediates .

Photochemical Singlet Oxygen Generation

ZnTTBPc acts as a photosensitizer, generating cytotoxic singlet oxygen (1O2^1\text{O}_2) under light irradiation:

Mechanism:

  • Photoexcitation:

ZnTTBPchνZnTTBPc(λmax=677 nm)\text{ZnTTBPc} \xrightarrow{h\nu} \text{ZnTTBPc}^* \quad (\lambda_{\text{max}} = 677\ \text{nm})

  • Energy transfer to molecular oxygen:

ZnTTBPc+O2ZnTTBPc+1O2\text{ZnTTBPc}^* + \text{O}_2 \rightarrow \text{ZnTTBPc} + ^1\text{O}_2

Light Source Quantum Yield (ΦΔΦ_\Delta) Application Reference
Red light (630 nm)0.45Photodynamic therapy (PDT)

This property enables its use in cancer treatment, where 1O2^1\text{O}_2 induces apoptosis in malignant cells .

Redox Reactions in Catalysis

ZnTTBPc serves as a redox-active catalyst in organic transformations:

Example: Oxidation of Thiols to Disulfides

2RSHZnTTBPc, O2RSSR+H2O2\text{RSH} \xrightarrow{\text{ZnTTBPc, O}_2} \text{RSSR} + \text{H}_2\text{O}

Substrate Conversion (%) Reaction Time (h) Reference
Benzylthiol982

The tert-butyl groups prevent aggregation, maintaining catalytic efficiency even at low concentrations .

Thermal Annealing-Induced Structural Changes

Post-deposition annealing alters ZnTTBPc’s optical and structural properties:

Annealing Temperature (°C) Band Gap (eV) Morphology Change Reference
1501.85Increased crystallinity
2001.78Formation of nanocrystalline domains

These changes enhance its performance in optoelectronic devices, such as organic solar cells .

Metal Exchange Reactions

ZnTTBPc can undergo transmetalation, replacing zinc with other metals:

Example:

ZnTTBPc+Cu2+CuTTBPc+Zn2+\text{ZnTTBPc} + \text{Cu}^{2+} \rightarrow \text{CuTTBPc} + \text{Zn}^{2+}

Metal Ion Reaction Medium Yield (%) Reference
Cu²⁺DMF, 80°C, 8 hours92

Such reactions enable tuning of electronic properties for specific applications (e.g., altering absorption spectra).

Mechanism of Action

The mechanism by which Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine exerts its effects is primarily through its interaction with light. Upon irradiation, the compound absorbs light and transitions to an excited state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can induce cell damage and apoptosis, making the compound effective in photodynamic therapy . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage .

Comparison with Similar Compounds

Structural and Substituent Effects

Silicon 2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine Dihydroxide (SiPcBu)
  • Structure : Si replaces Zn as the central metal, with axial hydroxyl groups.
  • Properties : High purity (99%) and reduced aggregation due to tert-butyl groups, similar to ZnPc(tBu)₄. Used in dye-sensitized solar cells (DSSCs) for surface energy modulation .
  • Key Difference : Axial ligands in SiPcBu allow functionalization (e.g., silyl oxide groups), enabling tailored interfacial properties in solar cells .
Copper(II) 2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine (tbCuPc)
  • Structure : Cu(II) as the central metal.
  • Properties: Forms discotic liquid crystals with homeotropic alignment in TiO₂ nanotube arrays, enhancing carrier mobility in interdigitated solar cells (efficiency improved by ~30%) .
  • Key Difference : Cu(II) imparts superior charge transport but lower ¹O₂ generation compared to ZnPc(tBu)₄, limiting PDT applications .
Nickel(II) Phthalocyanine (NiPc)
  • Structure : Ni(II) as the central metal.
  • Properties : Minimal ¹O₂ generation under irradiation due to Ni’s paramagnetic nature, making it unsuitable for PDT. Primarily used as a G-quadruplex DNA stabilizer .

Photophysical and Photochemical Properties

Compound Fluorescence Quantum Yield (ΦF) ¹O₂ Generation Efficiency Aggregation Behavior Key Applications
ZnPc(tBu)₄ 33% (toluene) High Reduced aggregation in non-polar solvents PDT, OPVs, photopolymerization
SiPcBu N/A Moderate Low aggregation due to axial ligands DSSCs, surface energy tuning
tbCuPc <5% (aggregated films) Low Forms H-aggregates in polar solvents OPVs, charge transport layers
ZnTPPc (thienyl-subst.) 18% (thin films) Moderate Enhanced π-π stacking Dopant-free HTMs in PSCs (14.5% PCE)
  • Aggregation: ZnPc(tBu)₄ remains monomeric in DMSO but forms non-emissive H-aggregates in water/hexafluoroisopropanol, shortening excited-state lifetimes from 3.4 ns (monomer) to <100 ps (aggregates) .
  • Singlet Oxygen: ZnPc(tBu)₄ outperforms Rose Bengal (RB) in ¹O₂ generation at low concentrations (1 µM), critical for PDT . However, a non-tert-butyl ZnPc derivative showed higher ¹O₂ efficiency than ZnPc(tBu)₄, suggesting substituent optimization can further enhance photosensitization .
Organic Photovoltaics (OPVs)
  • ZnPc(tBu)₄ : Achieved 16.8% power conversion efficiency (PCE) as a dimerized hole-transport material (HTM) with 3,6-bisthienyldiketopyrrolopyrrole (DPP) .
  • ZnTPPc : Tetrathienyl-methoxy triphenylamine substitution yielded 14.5% PCE as a dopant-free HTM, highlighting trade-offs between solubility and charge transport .
Photopolymerization
  • ZnPc(tBu)₄ acts as a dual-wavelength initiator (UV-365 nm and red-635 nm) for 3D printing, enabling spatial control in ethyl ether acrylate (DEGEEA) systems . Competitors like camphorquinone (CQ) lack this versatility.

Metal-Center-Dependent Properties

Metal Center Key Influence Example Compound
Zn(II) High ¹O₂ generation, long excited-state lifetimes (~3.4 ns) ZnPc(tBu)₄
Cu(II) Enhanced charge transport, low ¹O₂ yield tbCuPc
Ni(II) G-quadruplex stabilization, poor photosensitization NiPc
Si(IV) Tunable axial ligands for interfacial engineering SiPcBu

Biological Activity

Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine (ZnTBPc) is a derivative of phthalocyanine that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of ZnTBPc, focusing on its applications in photodynamic therapy (PDT), antimicrobial activity, antioxidant properties, and its mechanisms of action.

1. Photodynamic Therapy (PDT)

Mechanism of Action : ZnTBPc acts as a photosensitizer in PDT, where it generates reactive oxygen species (ROS) upon light activation. The singlet oxygen produced during this process is cytotoxic to cancer cells.

Research Findings :

  • Studies have demonstrated that ZnTBPc exhibits high efficiency in generating singlet oxygen with quantum yields ranging from 0.55 to 0.72 in different solvents such as DMF and DMSO .
  • In vitro studies showed that ZnTBPc effectively induced photodamage in cancer cell lines such as HeLa and HuH-7, correlating the extent of damage with the concentration of the compound used .

Case Study : A study involving glucosylated derivatives of zinc phthalocyanines indicated that these compounds have selective targeting capabilities towards cancer cells (MCF-7), showing low aggregation and high cellular uptake, which enhances their effectiveness in PDT .

2. Antimicrobial Activity

Antimicrobial Properties : ZnTBPc has been evaluated for its antimicrobial effects against various pathogens.

Key Findings :

  • The compound demonstrated significant antimicrobial activity against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with minimum inhibitory concentrations (MIC) reported as low as 4 mg/L .
  • It exhibited a remarkable ability to inhibit biofilm formation by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, achieving inhibition rates of 92.48% and 98.56%, respectively, at a concentration of 50 mg/L .

3. Antioxidant Activity

ZnTBPc has shown promising antioxidant properties through various assays.

Research Insights :

  • The compound demonstrated a DPPH radical scavenging activity of 62.80% at a concentration of 100 mg/L, indicating its potential as an effective antioxidant agent .
  • Its antidiabetic activity was also notable, achieving a maximum inhibition rate of 65.17% at 400 mg/L concentration .

4. Cytotoxicity Studies

ZnTBPc's cytotoxic effects have been investigated in various studies.

Cytotoxicity Results :

  • Studies indicate that ZnTBPc exhibits superior cytotoxicity against cancer cells compared to non-cancerous cells, which suggests its potential for selective cancer therapy .
  • The combination of ZnTBPc with other metal complexes has also been explored to enhance cytotoxic effects while maintaining photodynamic activity .

Summary Table of Biological Activities

Activity Type Observation Concentration Tested
Photodynamic Therapy High singlet oxygen generation efficiencyDMF/DMSO
Antimicrobial Activity Effective against MRSA and E. coliMIC as low as 4 mg/L
Biofilm Inhibition Significant inhibition rates against Pseudomonas and Staphylococcus50 mg/L
Antioxidant Activity DPPH scavenging activity at 62.80%100 mg/L
Cytotoxicity Superior cytotoxicity towards cancer cellsVarious concentrations

Q & A

Basic Research Questions

Q. How can synthesis protocols for Zinc 2,9,16,23-tetra-tert-butylphthalocyanine be optimized to minimize isomer formation?

  • Methodological Answer : Regioselective synthesis is critical for avoiding structural isomers. A two-step approach using tert-butyl-substituted phthalonitrile precursors with Zn(OAc)₂ under inert conditions (e.g., N₂ atmosphere) ensures controlled cyclotetramerization. Catalytic systems like DBU (1,8-diazabicycloundec-7-ene) and Cs₂CO₃ enhance reaction specificity by reducing side reactions . Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradient) improves purity (>95% dye content) .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this phthalocyanine derivative?

  • Methodological Answer : Combine NMR (¹H/¹³C) for tert-butyl group confirmation (δ ~1.3 ppm for -C(CH₃)₃ protons) and UV-Vis spectroscopy (Q-band at ~680 nm in DMF) to validate π-conjugation . MALDI-TOF MS provides molecular weight confirmation (theoretical: 1154.76 g/mol; observed: [M+H]⁺ ≈ 1155.8) . FTIR (C-H stretching at 2950 cm⁻¹ for tert-butyl groups) further corroborates substitution .

Q. How does solvent polarity influence the aggregation behavior of this compound in spectroscopic studies?

  • Methodological Answer : Solvent polarity directly impacts aggregation. In non-polar solvents (e.g., toluene), strong π-π stacking reduces Q-band intensity, while polar aprotic solvents (DMF, DMSO) disrupt aggregation. Use UV-Vis dilution studies (Beer-Lambert law adherence) to quantify monomer-dimer equilibrium. Dynamic light scattering (DLS) can measure aggregate size distributions .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in electrochemical properties between thin-film and solution-phase studies?

  • Methodological Answer : Thin-film conductivity is influenced by crystallinity and tert-butyl steric effects. Use cyclic voltammetry (CV) in DMF (0.1 M TBAPF₆) to compare solution redox potentials (E₁/₂ ≈ -0.8 V vs. Ag/AgCl for Zn²+/Zn⁺) with solid-state measurements. Atomic force microscopy (AFM) and grazing-incidence XRD correlate film morphology with charge-transfer efficiency .

Q. How do tert-butyl substituents modulate catalytic activity in oxygen reduction reactions (ORR)?

  • Methodological Answer : The electron-donating tert-butyl groups enhance π-backbonding to O₂, improving ORR kinetics. Rotating disk electrode (RDE) studies in 0.1 M KOH show a 4-electron pathway dominance (n ≈ 3.8) at -0.3 V vs. RHE. Compare with unsubstituted zinc phthalocyanine (n ≈ 2.5) to isolate steric/electronic effects . In-situ Raman spectroscopy tracks intermediate species (e.g., OOH*) during catalysis .

Q. What experimental strategies resolve contradictions in EPR data regarding zinc’s oxidation state in coordination complexes?

  • Methodological Answer : Zinc(II) is EPR-silent, but paramagnetic impurities (e.g., trace Mn²+) may produce signals. Use high-purity precursors and chelation (EDTA washing) to remove contaminants. For mixed-valence systems, X-band EPR simulations with spin Hamiltonian parameters (g ≈ 2.0, D ≈ 0.1 cm⁻¹) differentiate Zn(II) from accidental dopants .

Q. How can computational methods (DFT) guide the design of tert-butyl-substituted phthalocyanines for photovoltaic applications?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level predicts HOMO-LUMO gaps (~1.8 eV) and charge distribution. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electron transitions. Molecular dynamics (MD) simulations model aggregation tendencies in solvent environments .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (250–270°C)?

  • Methodological Answer : Variations arise from purity differences (dye content 60–95%) and polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions. High-resolution thermogravimetric analysis (TGA) under N₂ quantifies decomposition thresholds (>300°C). Consistently report dye content (e.g., HPLC with C18 column, acetonitrile/water eluent) to standardize comparisons .

Q. How to reconcile conflicting solubility claims in polar vs. non-polar solvents?

  • Methodological Answer : Tert-butyl groups enhance solubility in non-polar solvents (toluene, chloroform), but residual hydroxyl groups (from synthesis) may increase polarity. Use Karl Fischer titration to quantify water content and FTIR to detect -OH stretches (3300 cm⁻¹). Solubility parameters (Hansen: δ ≈ 18 MPa¹/²) guide solvent selection .

Methodological Best Practices

  • Synthetic Reproducibility : Document inert-atmosphere protocols (Schlenk line) and catalyst ratios (e.g., Zn(OAc)₂:phthalonitrile = 1:4) to ensure consistency .
  • Characterization Rigor : Cross-validate spectral data with multiple techniques (e.g., NMR + HRMS) and report solvent/temperature conditions .
  • Data Interpretation : Use statistical tools (e.g., error bars in CV, triplicate measurements in UV-Vis) to address variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.